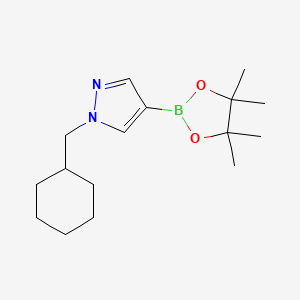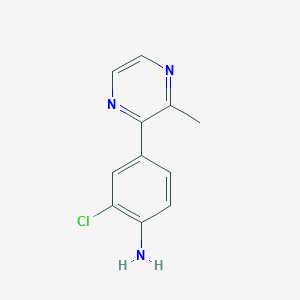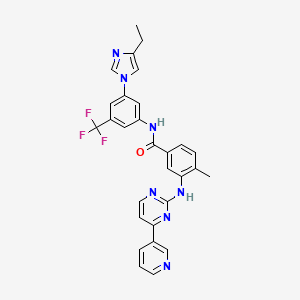
N-Tetradecanoylphenylalaninemonosodiumsalt
Übersicht
Beschreibung
N-Tetradecanoylphenylalaninemonosodiumsalt is a chemical compound with the molecular formula C23H36NNaO3 and a molecular weight of 397.5 g/mol. This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a tetradecanoyl group attached to the phenylalanine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-Tetradecanoylphenylalaninemonosodiumsalt typically involves the acylation of phenylalanine with tetradecanoic acid (myristic acid) in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
N-Tetradecanoylphenylalaninemonosodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, with reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) facilitating the reaction.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the cleavage of the amide bond and the formation of phenylalanine and tetradecanoic acid.
Wissenschaftliche Forschungsanwendungen
N-Tetradecanoylphenylalaninemonosodiumsalt has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of amide bond formation and hydrolysis, as well as in the development of new synthetic methodologies.
Biology: The compound is utilized in studies of protein-lipid interactions and membrane protein structure and function.
Industry: this compound is employed in the formulation of cosmetics and personal care products due to its surfactant properties
Wirkmechanismus
The mechanism of action of N-Tetradecanoylphenylalaninemonosodiumsalt involves its interaction with biological membranes and proteins. The tetradecanoyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity and permeability. This can influence the activity of membrane-bound enzymes and receptors, leading to various biological effects. The phenylalanine moiety can interact with specific amino acid residues in proteins, modulating their structure and function .
Vergleich Mit ähnlichen Verbindungen
N-Tetradecanoylphenylalaninemonosodiumsalt can be compared with other similar compounds, such as:
N-Decanoylphenylalaninemonosodiumsalt: This compound has a shorter acyl chain (decanoyl group) compared to this compound, resulting in different lipophilicity and membrane interaction properties.
N-Octadecanoylphenylalaninemonosodiumsalt: With a longer acyl chain (octadecanoyl group), this compound exhibits increased lipophilicity and stronger membrane association.
N-Tetradecanoyltryptophanmonosodiumsalt: This compound contains tryptophan instead of phenylalanine, leading to different interactions with proteins and biological membranes due to the presence of the indole ring
This compound stands out due to its balanced lipophilicity and the specific interactions of the phenylalanine moiety, making it a versatile compound for various research applications.
Eigenschaften
IUPAC Name |
sodium;(2S)-3-phenyl-2-(tetradecanoylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(25)24-21(23(26)27)19-20-16-13-12-14-17-20;/h12-14,16-17,21H,2-11,15,18-19H2,1H3,(H,24,25)(H,26,27);/q;+1/p-1/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOQVKOHEKUNNS-BOXHHOBZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


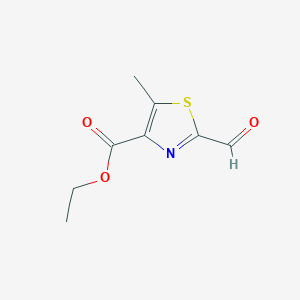

![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)
![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)
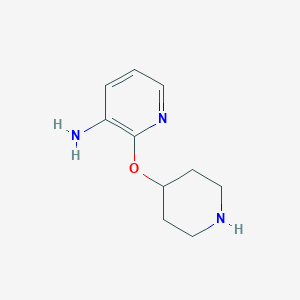
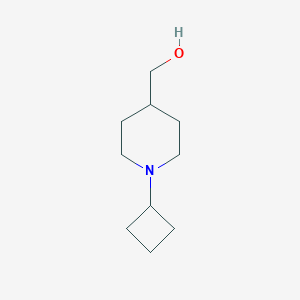
![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)




